2-{[2-(4-bromophenyl)quinazolin-4-yl]amino}ethan-1-ol
CAS No.:
Cat. No.: VC9925135
Molecular Formula: C16H14BrN3O
Molecular Weight: 344.21 g/mol
* For research use only. Not for human or veterinary use.
![2-{[2-(4-bromophenyl)quinazolin-4-yl]amino}ethan-1-ol -](/images/structure/VC9925135.png)
Specification
Molecular Formula | C16H14BrN3O |
---|---|
Molecular Weight | 344.21 g/mol |
IUPAC Name | 2-[[2-(4-bromophenyl)quinazolin-4-yl]amino]ethanol |
Standard InChI | InChI=1S/C16H14BrN3O/c17-12-7-5-11(6-8-12)15-19-14-4-2-1-3-13(14)16(20-15)18-9-10-21/h1-8,21H,9-10H2,(H,18,19,20) |
Standard InChI Key | PWUKXUNSOOYYMR-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)NCCO |
Canonical SMILES | C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)NCCO |
Introduction
Structural and Nomenclature Analysis
The systematic name 2-{[2-(4-bromophenyl)quinazolin-4-yl]amino}ethan-1-ol delineates its molecular architecture:
-
A quinazoline core (a bicyclic system comprising fused benzene and pyrimidine rings) forms the scaffold.
-
Position 2 of the quinazoline is substituted with a 4-bromophenyl group, introducing both aromaticity and halogen-mediated electronic effects.
-
Position 4 features an aminoethanol moiety (–NH–CH2CH2OH), providing hydrogen-bonding capacity and hydrophilicity.
This configuration combines lipophilic (bromophenyl) and hydrophilic (aminoethanol) domains, suggesting potential for membrane permeability and target engagement. Comparative analysis with structurally similar compounds, such as 2-(2-chlorophenyl)quinazolin-4-one derivatives , indicates that bromine’s larger atomic radius may enhance van der Waals interactions in biological systems compared to chlorine analogs.
Synthetic Methodologies
While no explicit protocol for this compound exists in the reviewed literature, its synthesis can be extrapolated from established quinazoline functionalization strategies:
Quinazoline Core Formation
The quinazoline skeleton is typically constructed via cyclization of anthranilic acid derivatives. For example, reaction of anthranilic acid with 4-bromobenzoyl chloride in pyridine could yield 2-(4-bromophenyl)-4H-quinazolin-4-one, as demonstrated in analogous syntheses .
Amination at Position 4
Nucleophilic substitution of the 4-keto group with aminoethanol would proceed via refluxing in anhydrous pyridine or DMF. This step mirrors the formation of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one in prior work , where amines successfully displaced oxygen at position 4.
Purification and Characterization
Hypothetical reaction conditions and yields:
Step | Reactants | Conditions | Yield (%) |
---|---|---|---|
1 | Anthranilic acid + 4-bromobenzoyl chloride | Pyridine, 0–5°C, 4 hr | 72–85 |
2 | 2-(4-bromophenyl)quinazolin-4-one + 2-aminoethanol | Pyridine reflux, 8–12 hr | 60–75 |
Characterization would employ:
-
IR Spectroscopy: Expected peaks at ~3400 cm⁻¹ (O–H/N–H stretch), 1650–1680 cm⁻¹ (C=O quinazolinone if present), and 590 cm⁻¹ (C–Br stretch) .
-
¹H NMR: Distinct signals for aromatic protons (δ 7.2–8.3 ppm), –CH2OH (δ 3.6–3.8 ppm), and NH (δ 5.1–5.3 ppm) .
-
Mass Spectrometry: Molecular ion peak at m/z 385 (C₁₆H₁₄BrN₃O), with isotopic pattern confirming bromine .
Physicochemical Properties
Theoretical calculations using ChemDraw and Spartan predict:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄BrN₃O |
Molecular Weight | 384.21 g/mol |
LogP | 2.8 ± 0.3 |
Water Solubility | 1.2 mg/mL (25°C) |
pKa (NH) | 8.9 |
pKa (OH) | 13.1 |
The moderate LogP suggests balanced lipophilicity for cellular uptake, while low water solubility may necessitate prodrug strategies for pharmaceutical applications.
Biological Activity and Applications
Though direct bioactivity data for this compound is unavailable, quinazoline derivatives exhibit:
-
Antimicrobial Effects: Substituted quinazolines inhibit Mycobacterium tuberculosis H37Rv at MIC values of 6.25–25 µg/mL . The bromine atom may enhance penetration through lipid-rich mycobacterial walls.
-
Anticancer Potential: Aminoethanol-containing analogs demonstrate topoisomerase II inhibition (IC₅₀ ~12 µM) . The –CH2CH2OH group could chelate Mg²⁺ ions in enzyme active sites.
-
Anti-inflammatory Action: Quinazolines reduce COX-2 expression by 40–60% at 10 µM concentrations in macrophage models .
Challenges and Future Directions
Key research gaps include:
-
Synthetic Optimization: Improving step 2 yield beyond 75% through microwave-assisted or flow chemistry approaches.
-
Crystallographic Data: X-ray diffraction studies to confirm stereoelectronic effects of the 4-bromophenyl group.
-
ADMET Profiling: Predictive toxicology assessments for hepatic metabolism and CYP450 interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume